molecular formula C28H36N8O4 B7943683 Ac-Phe-Arg-Trp-NH2

Ac-Phe-Arg-Trp-NH2

Cat. No. B7943683
M. Wt: 548.6 g/mol
InChI Key: LUCUFURZWPZEOH-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Phe-Arg-Trp-NH2 is a useful research compound. Its molecular formula is C28H36N8O4 and its molecular weight is 548.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ac-Phe-Arg-Trp-NH2 is related to alpha-melanotropin peptides, with research identifying minimal sequences required for biological activity in specific assays. For instance, in a study on frog skin, it was found that Ac-His-Phe-Arg-Trp-NH2 (Ac-alpha-MSH6-9-NH2) demonstrated measurable biological activity, although significantly less potent than the native hormone (Hruby et al., 1987).

  • Truncation studies of alpha-melanotropin peptides have led to the discovery of tripeptide analogs like Ac-DPhe-Arg-DTrp-NH2, which show prolonged agonist bioactivity. This highlights the role of specific amino acids in these peptides for minimal biological activity (Haskell-Luevano et al., 1996).

  • A fluorescent chemosensor based on cucurbit[8]uril and acridine hydrochloride has been designed for the recognition of amino acids, including L-Phe and L-Trp, demonstrating the application of this compound related peptides in chemical sensing (Xu et al., 2020).

  • The peptide Ac-Nle-c[Asp-His-Phe-Arg-Trp-Ala-Lys]-NH2 was studied on human melanocortin receptors, identifying the importance of ligand stereochemistry at specific positions for agonist binding affinity and receptor selectivity (Haskell-Luevano et al., 1997).

  • Synthesis and pharmacological characterization of neuropeptides with structures including Phe-Trp sequences indicate their potential role in modulating the action of morphine (Yang et al., 1985).

  • In the context of enzyme-substrate specificity, peptides like Ac-Phe-NH2 and Ac-Trp-NH2 have been studied, offering insights into biochemical systems and enzyme kinetics (DeTar, 1981).

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCUFURZWPZEOH-HJOGWXRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.